Superior In Vitro Potency Against Wild-Type RET Compared to FDA-Approved RET Inhibitors Selpercatinib and Pralsetinib
In a biochemical assay measuring inhibition of wild-type human RET kinase activity, resencatinib (HS-10365) demonstrates an IC50 of 0.34 nM, which is approximately 41-fold more potent than selpercatinib (IC50 = 14 nM) and approximately 18% more potent than pralsetinib (IC50 = 0.4 nM) [1][2][3]. These data are derived from standardized assays reported in the respective patent literature and curated by the IUPHAR/BPS Guide to Pharmacology.
| Evidence Dimension | In vitro biochemical inhibition of wild-type human RET kinase |
|---|---|
| Target Compound Data | IC50 = 0.34 nM (pIC50 = 9.47) |
| Comparator Or Baseline | Selpercatinib: IC50 = 14 nM (pIC50 = 7.85); Pralsetinib: IC50 = 0.4 nM (pIC50 = 9.4) |
| Quantified Difference | 41-fold more potent than selpercatinib; 1.18-fold more potent than pralsetinib |
| Conditions | Biochemical kinase assay; source: WO2020228756A1 for resencatinib, WO2018071447A1 for selpercatinib, Cancer Discov 2018 for pralsetinib |
Why This Matters
Higher intrinsic potency at the target may translate to lower effective doses and a potentially wider therapeutic window, a critical consideration for drug candidate selection and procurement.
- [1] GtoPdb Ligand Activity Charts. resencatinib activity data for wild-type human RET. Accessed 2026. IC50 = 0.34 nM, pIC50 = 9.47. View Source
- [2] GtoPdb Ligand Activity Charts. selpercatinib activity data for wild-type human RET. Accessed 2026. IC50 = 14 nM, pIC50 = 7.85. View Source
- [3] GtoPdb Ligand Activity Charts. pralsetinib activity data for wild-type human RET. Accessed 2026. IC50 = 0.4 nM, pIC50 = 9.4. View Source
